![molecular formula C38H55N3O10 B1239045 Triedimycin A CAS No. 97412-76-5](/img/structure/B1239045.png)
Triedimycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triedimycin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Scientific Research Applications
Antibiotic Properties and Tyrosine Kinase Inhibition
- Herbimycin A as an Antibiotic and Tyrosine Kinase Inhibitor : Triedimycin A, known as Herbimycin A, is an ansamycin antibiotic recognized for its capability to inhibit multiple tyrosine protein kinases and tyrosine kinase-activated signal transduction. This inhibition leads to a decrease in tyrosine kinase protein levels and activity, which has implications in reversing morphological transformation induced by oncogenes like v-src (Sepp-Lorenzino et al., 1995).
Applications in Cancer Research
- Targeting Receptor Tyrosine Kinases : Herbimycin A has been shown to induce a significant decrease in total cellular activity of transmembrane tyrosine kinase receptors, such as insulin-like growth factor, insulin, and epidermal growth factor receptors. This is achieved by enhancing the degradation rate of these receptors, suggesting its potential as a therapeutic agent in cancer treatment (Sepp-Lorenzino et al., 1995).
- Effectiveness Against Certain Leukemia Types : Triedimycin A (Herbimycin A) shows potential in the treatment of certain types of leukemia, especially where tyrosine kinase activities are significant in the oncogenic state. It has been observed to induce erythroid differentiation of human leukemic cells and inhibit the growth of cells expressing v-abl tyrosine kinase (Honma et al., 1989).
Specific Mechanisms of Action
- Selective Inhibition of Protein Tyrosine Kinases : Studies reveal that Triedimycin A (Herbimycin A) can specifically bind to reactive sulfhydryl groups of cytoplasmic protein tyrosine kinases. This specificity offers a biochemical basis for its selectivity in reversing cell transformation caused by oncogenes (Fukazawa Hidesuke et al., 1991).
- Inhibition of bcr/abl Oncoprotein-Associated Cell Proliferations : Triedimycin A has shown to decrease intracellular phosphorylation by protein tyrosine kinase (PTK), particularly inhibiting the growth of Philadelphia chromosome (Ph1)-positive leukemia cells. This effect is likely due to its binding to the bcr-abl protein portion rich in sulfhydryl groups (Okabe et al., 1992).
Potential for Clinical Development
- Development as a Clinical Agent : Considering its unique action mechanism, Triedimycin A (Herbimycin A) holds potential for clinical development, particularly as a treatment for certain cancers where tyrosine kinase activity plays a crucial role in the disease's progression (Okabe & Uehara, 1993).
properties
CAS RN |
97412-76-5 |
---|---|
Molecular Formula |
C38H55N3O10 |
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-[8-hydroxy-1-(methoxymethyl)-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C38H55N3O10/c1-24(17-13-10-11-14-18-28-22-40-27(4)50-28)32(43)36(5,6)34(45)39-20-16-12-15-19-29(42)25(2)21-30(49-9)38(47)26(3)33(44)41(7)37(38)31(23-48-8)51-35(37)46/h10-17,19,22,25-26,29-32,42-43,47H,18,20-21,23H2,1-9H3,(H,39,45)/b13-10+,14-11+,16-12+,19-15+,24-17+ |
InChI Key |
YVDZJJOFBCYWRE-QHGUFZRDSA-N |
Isomeric SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C/C=C/C=C/CC3=CN=C(O3)C)/C)O)O)OC)O)C(OC2=O)COC)C |
SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C |
Canonical SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C |
Other CAS RN |
135094-12-1 |
synonyms |
curromycin A triedimycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.